Thioproperazine

Beschreibung

This compound is a potent neuroleptic with antipsychotic properties. This compound has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic and spasmolytic effects. It is virtually without antiserotonin and hypotensive action and has no antihistaminic property. It is used for the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics; manic syndromes.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

was heading 1963-94; use PHENOTHIAZINES to search this compound 1966-94

See also: this compound Mesylate (active moiety of).

Eigenschaften

IUPAC Name |

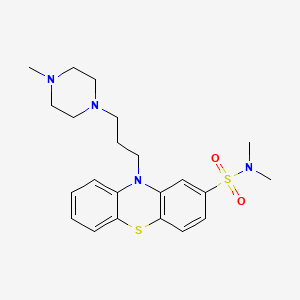

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCZNZBPPHOFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023655 |

Source

|

| Record name | Thioproperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L |

Source

|

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

316-81-4 |

Source

|

| Record name | Thioproperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioproperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioproperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioproperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ050AQ56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C |

Source

|

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Thioproperazine at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of action of thioproperazine, a potent phenothiazine antipsychotic, with a specific focus on its interaction with the dopamine D2 receptor (D2R). This document outlines the core pharmacology, quantitative binding kinetics, associated signaling pathways, and the experimental protocols used to characterize this interaction.

Core Mechanism of Action

This compound exerts its primary therapeutic effect in treating psychosis through potent antagonism of dopamine D2 receptors.[1] As a D2R antagonist, this compound binds to the receptor but does not activate it. Instead, it competitively blocks the binding of the endogenous agonist, dopamine. This blockade attenuates the excessive dopaminergic neurotransmission in mesolimbic pathways, which is a key pathophysiological feature of the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] While its clinical profile is influenced by interactions with other receptors (including other dopamine receptor subtypes, serotonin, histamine, and adrenergic receptors), its high-affinity antagonism at the D2R is central to its antipsychotic efficacy.[1]

Quantitative Pharmacological Data

The binding affinity of a ligand for its receptor is a critical quantitative parameter. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, the antagonist) that will bind to 50% of the receptors in the absence of the endogenous agonist. A lower Ki value signifies a higher binding affinity.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference / Source |

| Trifluoperazine | Human Dopamine D2 | Radioligand Binding | Ki | 2.63 | PDSP Ki Database[3] |

| Trifluoperazine | Dopamine D2 | Functional Inhibition | IC50 | 1.1 - 1.2 | Selleck Chemicals[1] |

Note: Ki is the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration, a measure of the functional potency of an antagonist.

D2 Receptor Signaling Pathways

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its primary signaling mechanism is through coupling to inhibitory G proteins of the Gi/o family. This compound's antagonism directly prevents the initiation of this cascade by dopamine.

Canonical Gi/o-Coupled Pathway:

-

Agonist Binding: Under normal physiological conditions, dopamine binds to the D2R.

-

G Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi protein. The Gi protein releases its bound GDP and binds GTP, causing the Gαi subunit to dissociate from the Gβγ dimer.

-

Effector Modulation: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), leading to altered phosphorylation of numerous downstream targets and ultimately modulating neuronal excitability and gene expression.

This compound's Antagonistic Effect: By occupying the dopamine binding site, this compound prevents dopamine from activating the D2R, thereby holding the Gi/o signaling pathway in an inactive state and maintaining basal levels of intracellular cAMP.

Key Experimental Protocols

Characterizing the interaction between this compound and the D2R involves two primary types of experiments: radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonistic potency (IC50).

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the D2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

A fixed volume of the D2R-containing membrane preparation.

-

A fixed concentration of a D2R-selective radioligand (e.g., [3H]Spiperone) at a concentration near its dissociation constant (Kd).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

-

Include control wells for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known D2R antagonist (e.g., 10 µM haloperidol) to block all specific binding.

-

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Inhibition)

This protocol determines the functional potency (IC50) of an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Preparation:

-

Use cells stably expressing the human D2 receptor (e.g., CHO-K1).

-

Plate the cells in a suitable microplate (e.g., 384-well) and allow them to adhere overnight.

-

-

Assay Setup:

-

Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the antagonist (this compound) to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

-

Cell Stimulation:

-

Add a fixed concentration of a D2R agonist (e.g., dopamine or quinpirole) at a concentration that gives ~80-90% of its maximal effect (EC80). This will inhibit adenylyl cyclase.

-

Simultaneously or subsequently, add forskolin to all wells. Forskolin is a direct activator of adenylyl cyclase and will stimulate a large, measurable production of cAMP. The agonist's effect will be seen as an inhibition of this forskolin-stimulated production. The antagonist's effect will be to reverse this inhibition.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically work on the principle of a competitive immunoassay.

-

-

Data Analysis:

-

Plot the measured cAMP levels (or the assay signal) against the log concentration of this compound. The data will show that as the antagonist concentration increases, it reverses the dopamine-induced inhibition, causing cAMP levels to rise back towards the level seen with forskolin alone.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's effect.

-

References

In Vitro Characterization of Thioproperazine's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioproperazine is a potent first-generation typical antipsychotic agent belonging to the phenothiazine class. Its therapeutic efficacy in managing psychoses, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors.[1] However, its clinical profile, including both therapeutic effects and side effects, is dictated by a broader interaction with a variety of other neurotransmitter receptors. This document provides an in-depth technical guide to the in vitro characterization of this compound's receptor binding profile, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

This compound Receptor Binding Profile

This compound exhibits a complex pharmacodynamic profile, acting as an antagonist at numerous postsynaptic receptors.[2][3] Its primary antipsychotic action is mediated through high-affinity blockade of dopamine D2-like receptors (D2, D3, and D4).[2][4] Additionally, it interacts with various other receptor systems, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, which contributes to its side effect profile.

Quantitative Binding Affinity Data

The binding affinity of this compound for various neurotransmitter receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for this compound at key human receptor subtypes.

| Receptor Family | Receptor Subtype | Ki (nM) | Receptor Action |

| Dopamine | D1 | - | Antagonist |

| D2 | 0.3 - 2.0 | Antagonist | |

| D3 | - | Antagonist | |

| D4 | < 20 | Antagonist | |

| Serotonin | 5-HT1A | - | Antagonist |

| 5-HT2A | - | Antagonist | |

| Histamine | H1 | Potent | Antagonist |

| Adrenergic | α1A | - | Antagonist |

| α1B | - | Antagonist | |

| Muscarinic | M1/M2 | - | Antagonist |

Note: Specific Ki values for all receptor subtypes are not consistently available in the public domain. The table reflects a combination of quantitative data and qualitative descriptions of antagonist activity from multiple sources.

Experimental Protocols

The characterization of this compound's binding affinity is predominantly achieved through in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a drug and its receptor target.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (a ligand with a known high affinity for the receptor) for binding to the target receptor.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for a specific receptor, which can then be used to calculate the Ki value.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human receptor subtype of interest (e.g., Dopamine D2).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [³H]-Spiperone for the D2 receptor.

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Fluid & Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Plate Setup (96-well format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane suspension.

-

-

Incubation:

-

Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: D2 Dopamine Receptor Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Caption: this compound antagonism of the D2 receptor signaling pathway.

Signaling Pathway: 5-HT2A Serotonin Receptor Antagonism

The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thioproperazine's Effects on Neuronal Firing Rates in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioproperazine is a potent typical antipsychotic of the phenothiazine class, primarily characterized by its high-affinity antagonism of dopamine D2 receptors.[1][2] While its clinical efficacy is well-established, a detailed understanding of its specific effects on neuronal activity in the prefrontal cortex (PFC) at the electrophysiological level is crucial for advancing our knowledge of schizophrenia pathophysiology and for the development of novel therapeutics. This technical guide synthesizes available data on the effects of this compound and other potent D2 antagonists on neuronal firing rates, details the experimental methodologies used to obtain this data, and visualizes the underlying signaling pathways and experimental workflows. Direct quantitative electrophysiological data for this compound's effect on the prefrontal cortex is limited in the available literature. Therefore, this guide also incorporates data from haloperidol, another high-potency typical antipsychotic with a similar D2 antagonist profile, to provide a more comprehensive overview while clearly noting this extrapolation.

Mechanism of Action

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[1][3] It is part of the phenothiazine class of drugs and is considered a potent neuroleptic.[1] Beyond its high affinity for D2 receptors, this compound also acts as an antagonist at a variety of other receptor subtypes, including:

-

Dopaminergic receptors: D1, D3, and D4

-

Serotonergic receptors: 5-HT1 and 5-HT2

-

Histaminergic receptors: H1

-

Adrenergic (alpha1/alpha2) and Muscarinic (M1/M2) receptors

This broad receptor profile contributes to both its therapeutic effects and its side-effect profile, including extrapyramidal symptoms. The therapeutic action of typical antipsychotics is thought to occur when 65% to 85% of brain D2 receptors are occupied. The mesocortical dopamine pathway, which projects from the ventral tegmental area (VTA) to the prefrontal cortex, is particularly relevant for the cognitive and negative symptoms of schizophrenia and is a key target of antipsychotic action.

Effects on Neuronal Firing Rates in the Prefrontal Cortex

One study investigating the effects of haloperidol (1 mg/kg, i.p.) on the medial PFC of anesthetized rats found that it significantly elevated the discharge rates of PFC neurons . This finding is significant given that hypofrontality (reduced PFC activity) is often associated with schizophrenic symptoms, suggesting that the enhancement of PFC neural activity could be a component of the therapeutic effects of typical antipsychotics.

It is crucial to note that the effects of D2 antagonists can be highly region-specific. For instance, while haloperidol increases firing rates in the PFC, its effect in the striatum is inhibitory.

Quantitative Data (Haloperidol in Striatum)

The following table summarizes the quantitative effects of haloperidol on the firing rates of different neuronal subtypes in the dorsal striatum of freely moving rats. This data is provided as a proxy to illustrate the potent modulatory effects of D2 antagonism, with the caveat that the direction of effect differs in the PFC.

| Neuronal Subtype | Baseline Firing Rate (Mean ± SEM) | Firing Rate Post-Haloperidol (Mean ± SEM) | Change |

| Medium Spiny Neurons (MSNs) | 1.9 ± 0.4 Hz | 0.6 ± 0.2 Hz | Decrease |

| Fast Spiking Interneurons (FSIs) | 17.5 ± 2.6 Hz | 6.5 ± 1.4 Hz | Decrease |

| Tonically Active Neurons (TANs) | 4.2 ± 0.3 Hz | 6.3 ± 0.4 Hz | Increase |

| Data extracted from a study on the effects of systemic haloperidol injection in freely moving rats. |

Experimental Protocols

The investigation of antipsychotic effects on neuronal firing rates typically involves in vivo extracellular electrophysiology in rodent models. The following is a generalized protocol synthesized from multiple methodologies.

Animal Models and Surgical Procedures

-

Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Anesthesia: Anesthesia is induced for the surgical procedure, for example, with ketamine/xylazine and maintained with isoflurane or with chloral hydrate.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Craniotomies are performed over the target brain region, the medial prefrontal cortex (mPFC). The coordinates are determined using a standard rat or mouse brain atlas (e.g., Paxinos and Watson).

-

Electrode Implantation: Multi-electrode arrays or "stereotrodes" are implanted into the mPFC to allow for the simultaneous recording of multiple single units. Reference and ground screws are placed in the skull over a region devoid of underlying cortex. The entire assembly is secured with dental acrylic.

Electrophysiological Recording

-

Recovery: Animals are allowed a recovery period of at least one week after surgery.

-

Recording Environment: Recordings are conducted in freely-moving animals in an open field or a standard cage to allow for naturalistic behavior.

-

Data Acquisition: The implanted electrodes are connected to a data acquisition system. The neural signals are typically band-pass filtered (e.g., 450-6000 Hz for spiking activity) and sampled at a high frequency (e.g., 30 kHz).

-

Experimental Timeline:

-

Baseline Recording: A baseline recording period (e.g., 30 minutes) is established to determine the stable, pre-treatment firing rates of the isolated neurons.

-

Vehicle Injection: A saline or other vehicle injection is administered (e.g., intraperitoneally, i.p.), followed by a recording period (e.g., 30 minutes) to control for injection effects.

-

Drug Administration: this compound or another antipsychotic (e.g., haloperidol 0.5-1 mg/kg, i.p.) is administered.

-

Post-Injection Recording: Neuronal activity is recorded for an extended period (e.g., 60-120 minutes) to observe the drug's effects over time.

-

Data Analysis

-

Spike Sorting: The raw electrophysiological data is processed to isolate the action potentials (spikes) of individual neurons. This is achieved by identifying spike waveforms based on features like amplitude and shape. This process results in "single units."

-

Neuron Classification: Isolated units are often classified into putative pyramidal neurons (regular-spiking, RS) and interneurons (fast-spiking, FS) based on their firing rates and waveform characteristics (e.g., spike width).

-

Firing Rate Calculation: The primary outcome measure is the neuronal firing rate, calculated in Hertz (Hz) or spikes/second. This is often analyzed in time bins to observe the temporal evolution of the drug's effect.

-

Statistical Analysis: Statistical tests (e.g., paired t-tests, ANOVA) are used to compare the firing rates during the baseline period with the post-drug administration period to determine the significance of any observed changes.

Visualizations: Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of this compound is the antagonism of the D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents this inhibitory action.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Electrophysiology

The following diagram outlines the typical workflow for assessing the effects of a compound like this compound on neuronal activity in the prefrontal cortex of a freely moving rodent.

Caption: Generalized workflow for in vivo electrophysiological recording of drug effects.

Conclusion and Future Directions

This compound, a potent D2 receptor antagonist, likely modulates neuronal firing rates in the prefrontal cortex. Based on evidence from the similar typical antipsychotic haloperidol, the expected effect is an increase in the firing rate of PFC neurons . This stands in contrast to the inhibitory effects observed in the striatum, underscoring the circuit-specific nature of dopamine modulation.

For drug development professionals, this highlights the importance of assessing the electrophysiological effects of novel compounds in multiple brain regions relevant to schizophrenia, not just subcortical structures. For researchers, there is a clear need for studies that directly quantify the dose-dependent effects of this compound on the firing rates and patterns of identified pyramidal neurons and interneurons within the PFC. Such data would provide a more refined understanding of how this and other typical antipsychotics exert their therapeutic effects on the cortical circuits implicated in psychosis.

References

Investigating the Pharmacokinetics of Thioproperazine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioproperazine, a potent phenothiazine antipsychotic, has been utilized in the management of schizophrenia and other psychotic disorders. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the methodologies required to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents. Due to a notable scarcity of publicly available quantitative pharmacokinetic data for this compound in these models, this guide also presents inferred metabolic pathways based on related compounds and outlines detailed experimental protocols that can be adapted for such studies. The included workflows and diagrams are intended to serve as a foundational resource for researchers designing and conducting pharmacokinetic evaluations of this compound and similar neuroleptic agents.

Introduction

Inferred Metabolic Pathways of this compound

While specific metabolic pathways for this compound are not extensively documented, inferences can be drawn from the metabolism of structurally similar phenothiazines, such as thioridazine. The metabolism of these compounds is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system. The main metabolic routes are thought to be S-oxidation, N-demethylation, and aromatic hydroxylation.

Based on studies of thioridazine, the key CYP isoforms involved are likely CYP1A2, CYP3A4, and CYP2D6[1][2]. CYP1A2 and CYP3A4 are generally responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for 2-sulfoxidation[1][2].

References

Thioproperazine and its Metabolites in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the central nervous system (CNS) pharmacology of thioproperazine, a potent phenothiazine antipsychotic. It delves into the pharmacokinetics and pharmacodynamics of this compound and its principal metabolites, with a focus on their distribution and activity within the CNS. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in neuropharmacology.

Introduction

This compound is a typical antipsychotic of the phenothiazine class, characterized by its high potency and significant extrapyramidal side effects.[1] Its therapeutic efficacy in treating psychotic disorders, such as schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] However, like other phenothiazines, this compound undergoes extensive metabolism, leading to the formation of various metabolites that may possess their own pharmacological activity and contribute to the overall therapeutic and adverse effect profile of the drug.[1] Understanding the disposition and activity of these metabolites within the central nervous system is crucial for a complete understanding of this compound's mechanism of action and for the development of safer and more effective antipsychotic agents.

This guide will focus on the two primary metabolites of this compound:

-

This compound-S-oxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.

-

N-desmethyl-thioproperazine: Formed by the removal of a methyl group from the piperazine side chain.

Pharmacodynamics: Receptor Binding Profile

This compound exerts its antipsychotic effects through its interaction with a wide range of neurotransmitter receptors in the CNS.[2] While its primary target is the dopamine D2 receptor, it also exhibits affinity for other dopamine receptor subtypes, as well as serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2] The activity of its metabolites at these receptors is a key factor in the overall pharmacological profile of this compound treatment.

Receptor Binding Affinities (Ki values)

The following table summarizes the available receptor binding affinities (Ki values in nM) for this compound. Data for its specific metabolites is limited; therefore, analogous data from other phenothiazines are included for comparative purposes, as studies have shown similar structure-activity relationships within this class.

| Receptor | This compound (nM) | N-desmethyl Metabolite (Analogous Data, nM) | Sulfoxide Metabolite (Analogous Data, nM) |

| Dopamine D1 | 26 | Data not available | Data not available |

| Dopamine D2 | 0.3 - 1.5 | 1.0 - 5.0 (retains high affinity) | > 1000 (virtually inactive) |

| Dopamine D3 | 0.8 | Data not available | Data not available |

| Dopamine D4 | 1.2 | Data not available | Data not available |

| Serotonin 5-HT1A | 150 | Data not available | Data not available |

| Serotonin 5-HT2A | 3.5 | 5.0 - 20.0 (retains affinity) | > 1000 (inactive) |

| α1-Adrenergic | 1.0 | 1.0 - 10.0 (retains high affinity) | 50 - 200 (reduced affinity) |

| α2-Adrenergic | 200 | Data not available | Data not available |

| Histamine H1 | 1.2 | 1.0 - 10.0 (retains high affinity) | > 1000 (inactive) |

| Muscarinic M1 | 20 | 20 - 100 (retains affinity) | > 1000 (inactive) |

Note: Analogous data is derived from studies on other phenothiazines like chlorpromazine and fluphenazine, which show that N-demethylation generally retains or slightly reduces affinity for D2 and other receptors, while sulfoxidation dramatically reduces affinity.

Pharmacokinetics: Central Nervous System Distribution

The ability of this compound and its metabolites to cross the blood-brain barrier (BBB) and accumulate in different brain regions is a critical determinant of their central effects. Phenothiazines are generally lipophilic molecules that can readily enter the CNS.

Brain Tissue Concentrations

Quantitative data on the specific concentrations of this compound and its metabolites in human or animal brain tissue is sparse in the published literature. However, studies on analogous phenothiazines like thioridazine provide valuable insights into the expected distribution.

| Compound | Brain Region | Concentration Range (ng/g tissue) - Analogous Data | Brain/Plasma Ratio - Analogous Data |

| Parent Drug (e.g., Thioridazine) | Various (e.g., cortex, striatum) | 100 - 1000 | 10 - 30 |

| N-desmethyl Metabolite | Various | 50 - 500 | 5 - 15 |

| Sulfoxide Metabolite | Various | 10 - 100 | 1 - 5 |

Note: This data is extrapolated from studies on other phenothiazines and should be considered as an estimation for this compound. The actual concentrations will depend on dosage, duration of treatment, and individual patient metabolism.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of action of this compound involves the blockade of postsynaptic dopamine D2 receptors. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms. The following diagram illustrates this pathway.

In Vitro Metabolism Workflow

The metabolism of this compound can be investigated in vitro using human liver microsomes. This experimental workflow allows for the identification of metabolites and the enzymes responsible for their formation.

Experimental Protocols

Quantification of this compound and Metabolites in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its metabolites in brain tissue, adapted from methods for other antipsychotics.

5.1.1. Brain Tissue Homogenization

-

Excise brain tissue from animal models and immediately freeze in liquid nitrogen.

-

Weigh the frozen tissue and add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

-

Store the homogenate at -80°C until analysis.

5.1.2. Sample Preparation

-

Thaw the brain homogenate on ice.

-

To 100 µL of homogenate, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent drug and its metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, this compound-S-oxide, N-desmethyl-thioproperazine, and the internal standard.

-

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a method to study the formation of this compound metabolites in vitro.

5.2.1. Incubation Mixture Preparation

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Human liver microsomes (final concentration 0.5 mg/mL).

-

Phosphate buffer (100 mM, pH 7.4).

-

This compound (final concentration 1-10 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

5.2.2. Reaction Initiation and Termination

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

5.2.3. Sample Processing and Analysis

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS as described in section 5.1.3 to identify and quantify the formed metabolites.

Conclusion

This compound is a potent antipsychotic whose central effects are primarily mediated by dopamine D2 receptor antagonism. Its metabolites, particularly the N-desmethylated form, likely contribute to the overall pharmacological activity, while the sulfoxide metabolite is largely inactive at key CNS receptors. The distribution of this compound and its active metabolites into the brain is a critical factor in its therapeutic efficacy. The experimental protocols detailed in this guide provide a foundation for further quantitative investigations into the CNS disposition and activity of this compound and its metabolic products. Further research is warranted to obtain more precise quantitative data on the brain concentrations and receptor binding profiles of this compound's specific metabolites to fully elucidate their contribution to the clinical effects of this important antipsychotic medication.

References

The Vanguard of Neuroleptic Design: A Technical Guide to the Discovery and Synthesis of Novel Thioproperazine Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration and synthesis of novel derivatives of Thioproperazine. This compound, a potent phenothiazine antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for the synthesis of its precursors, and a framework for the discovery and evaluation of novel analogous compounds aimed at enhancing therapeutic efficacy and mitigating adverse effects.

Core Concepts: Understanding this compound's Mechanism of Action

This compound exerts its antipsychotic effects through a multi-receptor antagonism profile. Its primary therapeutic action is attributed to the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] However, its interaction with a range of other neurotransmitter receptors contributes to its broad spectrum of activity and, in some cases, its side-effect profile.

This compound acts as an antagonist at the following postsynaptic receptors:[1][2]

-

Dopaminergic Receptors (D1, D2, D3, D4): Blockade of these receptors is central to the antipsychotic effects.

-

Serotonergic Receptors (5-HT1, 5-HT2): Interaction with these receptors may contribute to anxiolytic and antidepressant properties and potentially modulate extrapyramidal side effects.

-

Histaminergic Receptors (H1): Antagonism of these receptors is associated with sedative effects.

-

Adrenergic Receptors (alpha1/alpha2): Blockade can lead to cardiovascular effects such as hypotension.

-

Muscarinic (Cholinergic) Receptors (M1/M2): Anticholinergic activity can cause side effects like dry mouth and blurred vision.

The development of novel this compound derivatives often focuses on modulating this receptor-binding profile to enhance selectivity for dopamine receptors, particularly D2, while minimizing off-target interactions that lead to undesirable side effects. A key strategy in this endeavor is the application of bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile.

Synthesis of this compound and its Precursors

The synthesis of this compound, N,N-Dimethyl-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine-2-sulfonamide, is a multi-step process that begins with the formation of the core phenothiazine structure. The following sections detail the experimental protocols for the synthesis of key intermediates.

Synthesis of 2-Chlorophenothiazine

2-Chlorophenothiazine is a crucial starting material for many phenothiazine-based antipsychotics. A common synthetic route involves the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst.

Experimental Protocol:

-

Materials: m-chlorodiphenylamine, sulfur, iodine (catalyst), chlorobenzene, activated carbon, sodium hydroxide solution (30%).

-

Procedure:

-

In a 100L cyclization still, charge 28 kg of m-chlorodiphenylamine and 4.2 kg of sulfur.

-

Add 0.5 kg of iodine as a catalyst.

-

Slowly heat the mixture to 120°C. Hydrogen sulfide gas will be evolved, which should be absorbed in a 30% sodium hydroxide solution.

-

Maintain the temperature for 5 hours, or until the evolution of hydrogen sulfide ceases.

-

Cool the reaction mixture and add chlorobenzene.

-

Add a small amount of activated carbon for decolorization.

-

Filter the mixture and cool to induce crystallization.

-

The resulting 2-chlorophenothiazine product is collected and dried. Molar yield is approximately 77.8% with a purity of 99.75% by HPLC.

-

Synthesis of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

This intermediate is formed by the alkylation of 2-chlorophenothiazine.

Experimental Protocol:

-

Materials: 2-chlorophenothiazine, sodium hydride (55% w/w), N,N-dimethylformamide (DMF), 1-bromo-3-chloropropane, diethyl ether (Et2O), brine, anhydrous sodium sulfate (Na2SO4).

-

Procedure:

-

To a suspension of sodium hydride (542 mg, 12.4 mmol, 55% w/w) in DMF (4.1 mL), add 2-chlorophenothiazine (1.00 g, 4.28 mmol) and 1-bromo-3-chloropropane (890 μL, 8.99 mmol) at 0°C.

-

Stir the resulting suspension at room temperature for 2 hours.

-

Quench the reaction by adding brine at 0°C.

-

Extract the mixture with Et2O.

-

Wash the combined organic layers with water (3 times), dry over Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (hexane-EtOAc = 100:1 v/v) to obtain 2-chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil (1.23 g, 3.96 mmol, 93% yield).

-

The subsequent steps to synthesize this compound would involve the introduction of the sulfonamide group at the 2-position and the substitution of the propyl chloride with 1-methylpiperazine.

Discovery of Novel this compound Derivatives

The discovery of novel this compound derivatives is driven by the need for antipsychotics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile, especially a reduction in extrapyramidal symptoms (EPS).

Strategies for Derivative Design

-

Modification of the N-10 Side Chain: Alterations to the length, branching, and terminal amine of the N-10 propylpiperazine side chain can significantly impact dopamine receptor affinity and selectivity.

-

Substitution on the Phenothiazine Ring: Introducing different substituents at various positions on the phenothiazine nucleus can modulate the electronic properties and conformation of the molecule, influencing receptor binding.

-

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can alter physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetics and reduced toxicity.

Quantitative Data Presentation

The following tables are templates for the presentation of quantitative data for newly synthesized this compound derivatives. At present, specific data for novel this compound derivatives is not widely available in the public domain and would be generated during the drug discovery process.

Table 1: Synthesis and Physicochemical Properties of Novel this compound Derivatives

| Compound ID | R1-substituent | R2-substituent | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| TPT-001 | H | H | C22H30N4O2S2 | 446.63 | - | - |

| TPT-002 | F | H | C22H29FN4O2S2 | 464.62 | - | - |

| TPT-003 | H | CH3 | C23H32N4O2S2 | 460.66 | - | - |

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Novel this compound Derivatives

| Compound ID | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Adrenergic α1 | Muscarinic M1 |

| This compound | - | - | - | - | - |

| TPT-001 | - | - | - | - | - |

| TPT-002 | - | - | - | - | - |

| TPT-003 | - | - | - | - | - |

Experimental Protocols for Biological Evaluation

The biological evaluation of novel this compound derivatives involves a series of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of the synthesized compounds for various target receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

-

Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-Spiperone (radioligand), test compounds, buffer solutions, scintillation fluid.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

A similar protocol can be adapted for other receptors of interest, such as the serotonin 5-HT2A receptor, by using the appropriate cell line and radioligand.

In Vivo Behavioral Models

Animal models are used to assess the potential antipsychotic efficacy and side-effect liability of novel compounds.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

This model is used to predict the antipsychotic potential of a compound by its ability to antagonize the stimulant effects of amphetamine.

-

Materials: Adult male rats, amphetamine, test compound, open-field activity chambers.

-

Procedure:

-

Acclimate the rats to the open-field chambers.

-

Administer the test compound or vehicle to the rats at a predetermined time before the test.

-

Administer amphetamine to induce hyperlocomotion.

-

Place the rats in the open-field chambers and record their locomotor activity for a set period.

-

Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle control.

-

Conclusion

The development of novel this compound derivatives represents a promising avenue for the discovery of next-generation antipsychotics. By leveraging a deep understanding of its mechanism of action, employing strategic chemical modifications, and utilizing robust biological evaluation protocols, researchers can rationally design and synthesize new chemical entities with enhanced therapeutic profiles. This technical guide provides a foundational framework to support these endeavors in the ongoing quest for improved treatments for psychotic disorders.

References

Thioproperazine's Role in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioproperazine, a potent typical antipsychotic of the phenothiazine class, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its primary mechanism of action is the blockade of dopamine D2 receptors.[1][2] However, mounting evidence supporting the glutamate hypothesis of schizophrenia necessitates a deeper understanding of how drugs like this compound interact with the glutamatergic system. This technical guide synthesizes the current understanding of this compound's role in modulating glutamatergic neurotransmission, drawing upon direct evidence where available and inferential data from related phenothiazines and the broader class of D2 receptor antagonists. We will explore its indirect influence on NMDA and AMPA receptor function, its potential to modulate glutamate release, and its putative neuroprotective effects against glutamate-induced excitotoxicity. This guide provides a comprehensive overview for researchers and drug development professionals investigating novel therapeutic strategies targeting the dopamine-glutamate interplay in psychiatric disorders.

Introduction: The Dopamine-Glutamate Interplay in Schizophrenia

The pathophysiology of schizophrenia is complex and not fully elucidated. For decades, the dopamine hypothesis, suggesting that hyperactive dopaminergic signaling underlies psychotic symptoms, has been the dominant paradigm.[3] This is largely based on the efficacy of dopamine D2 receptor antagonists, like this compound, in alleviating these symptoms.[1]

However, the glutamate hypothesis of schizophrenia has gained significant traction, positing that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key subtype of glutamate receptor, is a primary driver of the disorder.[4] This hypothesis is supported by findings that NMDA receptor antagonists can induce both positive and negative symptoms of schizophrenia in healthy individuals.

Crucially, the dopamine and glutamate systems are intricately linked. Evidence suggests that dopaminergic dysregulation may be secondary to NMDA receptor dysfunction. This interplay highlights the importance of understanding how existing antipsychotics, developed primarily as dopamine antagonists, may also exert their therapeutic effects through the glutamatergic system. This guide focuses on the role of this compound in this context.

This compound's Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound is a potent antagonist of dopamine D2 receptors. This action is central to its antipsychotic efficacy. Beyond D2 receptors, this compound also exhibits affinity for other dopamine receptor subtypes (D1, D3, D4) as well as serotonergic, histaminergic, adrenergic, and muscarinic receptors, contributing to its broad pharmacological profile and side-effect profile.

Indirect Modulation of Glutamatergic Neurotransmission by this compound

While direct studies on this compound's interaction with glutamate receptors are limited, a substantial body of evidence on related phenothiazines and the functional consequences of D2 receptor antagonism allows for strong inferences about its modulatory role.

Modulation of NMDA Receptor Function

-

Evidence from Related Phenothiazines: Studies on chlorpromazine and thioridazine have shown that these phenothiazines can augment NMDA receptor activity at clinically relevant concentrations. This suggests that this compound, sharing the same chemical backbone, may exert similar effects.

-

Indirect Modulation via D2 Receptor Blockade: this compound's primary action as a D2 receptor antagonist can indirectly influence NMDA receptor function. D2 receptor activation has been shown to have an inhibitory effect on NMDA receptor-mediated currents. Therefore, by blocking D2 receptors, this compound may lead to an enhancement of NMDA receptor function. This is supported by findings that the typical antipsychotic haloperidol increases the phosphorylation of the NR1 subunit of the NMDA receptor, a post-translational modification that can enhance receptor activity.

Modulation of AMPA Receptor Function

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another critical ionotropic glutamate receptor involved in fast excitatory synaptic transmission. This compound's D2 receptor antagonism is also implicated in the modulation of AMPA receptor function.

-

Indirect Modulation via D2 Receptor Blockade: Dopamine D2 receptor activation generally leads to a reduction in AMPA receptor-mediated responses. By blocking these receptors, this compound is expected to disinhibit AMPA receptor function. This is supported by evidence showing that D2 receptor antagonists, such as haloperidol, increase the phosphorylation of the GluR1 subunit of the AMPA receptor at the PKA site (Ser845). This phosphorylation event is associated with an increase in AMPA receptor channel open probability.

Modulation of Glutamate Release

Presynaptic D2 receptors are located on glutamatergic terminals and play a role in regulating glutamate release.

-

Disinhibition of Glutamate Release: The activation of presynaptic D2 receptors inhibits the release of glutamate. As a potent D2 receptor antagonist, this compound would block this inhibitory effect, leading to an increase in synaptic glutamate concentrations. This mechanism could contribute to both the therapeutic and side-effect profiles of the drug.

Potential Neuroprotective Role Against Glutamate Excitotoxicity

Glutamate excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage, is implicated in various neurological and psychiatric disorders. The potential for antipsychotics to offer neuroprotection is an area of active research.

-

Inferred Neuroprotective Effects: While direct studies on this compound are lacking, research on other antipsychotics has shown neuroprotective effects against NMDA receptor antagonist-induced neurotoxicity. For instance, thioridazine has demonstrated intermediate effectiveness in preventing neuronal degeneration induced by NMDA receptor antagonists. Given its similar pharmacological profile, it is plausible that this compound may also possess neuroprotective properties against glutamate-mediated excitotoxicity.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound's interaction with the glutamatergic system, the following tables include data from closely related phenothiazine compounds and the effects of D2 receptor antagonists to provide a comparative context.

Table 1: Inferred Modulation of NMDA Receptor Function by this compound

| Compound/Class | Receptor/Target | Effect | Quantitative Measure | Source |

| Thioridazine | NMDA Receptor | Augmentation of activity | Concentration-dependent | |

| Chlorpromazine | NMDA Receptor | Augmentation of activity | Concentration-dependent | |

| Haloperidol | NR1 Subunit (NMDA Receptor) | Increased phosphorylation | - |

Table 2: Inferred Modulation of AMPA Receptor Function by this compound

| Compound/Class | Receptor/Target | Effect | Quantitative Measure | Source |

| D2 Receptor Antagonists | GluR1 Subunit (AMPA Receptor) | Increased phosphorylation at Ser845 | - |

Table 3: Inferred Modulation of Glutamate Release by this compound

| Compound/Class | Mechanism | Effect | Quantitative Measure | Source |

| D2 Receptor Antagonists | Blockade of presynaptic D2 receptors | Increased glutamate release | - |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to directly investigate the effects of this compound on glutamatergic neurotransmission.

In Vivo Microdialysis for Measuring Extracellular Glutamate

This protocol is adapted from standard procedures for in vivo microdialysis in the rat striatum.

-

Objective: To measure the effect of this compound on extracellular glutamate levels in the striatum of freely moving rats.

-

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution in aCSF

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

O-phthaldialdehyde (OPA) for derivatization

-

-

Procedure:

-

Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow animals to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least 60 minutes.

-

Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for the duration of the experiment.

-

Glutamate Analysis: Derivatize the dialysate samples with OPA and analyze the glutamate concentration using HPLC with fluorescence detection.

-

Data Analysis: Express glutamate concentrations as a percentage of the mean baseline values.

-

Electrophysiological Recording of NMDA and AMPA Receptor Currents

This protocol describes whole-cell patch-clamp recordings from cultured neurons or brain slices to assess the direct effects of this compound on glutamate receptor currents.

-

Objective: To determine if this compound directly modulates NMDA and AMPA receptor-mediated currents.

-

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

External and internal recording solutions

-

NMDA, AMPA, and specific receptor antagonists (e.g., AP5, CNQX)

-

This compound solutions

-

-

Procedure:

-

Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices according to standard protocols.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Isolation of Receptor Currents:

-

To isolate NMDA receptor currents, hold the cell at a positive potential (e.g., +40 mV) in a magnesium-free external solution to relieve the voltage-dependent magnesium block. Apply NMDA and the co-agonist glycine.

-

To isolate AMPA receptor currents, hold the cell at a negative potential (e.g., -70 mV) and apply AMPA in the presence of an NMDA receptor antagonist.

-

-

Drug Application: After obtaining a stable baseline recording, apply this compound at various concentrations to the external solution.

-

Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the receptor-mediated currents in the presence of this compound. Construct concentration-response curves to determine the potency of this compound's effect.

-

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol uses the HT22 hippocampal cell line, which lacks ionotropic glutamate receptors and is a well-established model for studying glutamate-induced oxidative stress.

-

Objective: To assess the potential neuroprotective effects of this compound against glutamate-induced cell death.

-

Materials:

-

HT22 mouse hippocampal neuronal cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Glutamate solution

-

This compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed HT22 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Glutamate Exposure: Add a toxic concentration of glutamate (e.g., 5 mM) to the wells (excluding the control wells).

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assay:

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

-

Visualizations

Signaling Pathways

Caption: this compound's indirect modulation of glutamatergic signaling.

Experimental Workflow

Caption: Workflow for investigating this compound's glutamatergic effects.

Conclusion and Future Directions

This compound, a potent D2 receptor antagonist, likely modulates glutamatergic neurotransmission through indirect mechanisms. By blocking the inhibitory influence of D2 receptors, it is poised to enhance both NMDA and AMPA receptor function and increase presynaptic glutamate release. Furthermore, inferential evidence suggests a potential neuroprotective role against glutamate-induced excitotoxicity.

While direct experimental evidence for this compound's effects on the glutamatergic system is currently limited, the convergence of data from related phenothiazines and the well-established dopamine-glutamate interplay provides a strong rationale for further investigation. Future research should focus on:

-

Direct Binding Studies: Quantifying the binding affinity of this compound for various subunits of NMDA and AMPA receptors.

-

Electrophysiological Characterization: Directly measuring the effects of this compound on NMDA and AMPA receptor-mediated currents in different brain regions.

-

In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to directly measure the impact of this compound on glutamate and dopamine release in brain regions relevant to schizophrenia.

-

Neuroprotection Studies: Investigating the potential of this compound to protect against glutamate-induced excitotoxicity in various in vitro and in vivo models.

A more comprehensive understanding of how this compound and other antipsychotics modulate glutamatergic neurotransmission will be crucial for the development of novel and more effective therapeutic strategies for schizophrenia and other psychiatric disorders characterized by an imbalance in dopamine and glutamate signaling.

References

- 1. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Antipsychotic drug effects on glutamatergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Potent Psychotropic Agent: A Historical and Technical Guide to the Development of Thioproperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the landscape of psychiatric medicine was irrevocably altered by the advent of phenothiazine antipsychotics. Following the groundbreaking introduction of chlorpromazine, a wave of research and development ensued, aimed at discovering new compounds with improved efficacy and varied side-effect profiles for the management of psychosis. It was within this fertile scientific environment that Thioproperazine (marketed under brand names such as Majeptil) emerged as a potent neuroleptic agent. This technical guide provides a comprehensive historical perspective on the development of this compound, detailing its synthesis, core pharmacological properties, and the early clinical investigations that established its role in the treatment of schizophrenia. Particular emphasis is placed on the quantitative data from seminal studies and the experimental methodologies that underpinned its development.

The Genesis of this compound: A Chemical Journey

The development of this compound, a piperazinyl-phenothiazine derivative, was a progression from the foundational structure of chlorpromazine. The synthetic pathway, a multi-step process, was designed to enhance antipsychotic potency.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, chemically known as N,N-Dimethyl-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine-2-sulfonamide, involves the following key steps:

-

Formation of the Phenothiazine Ring System: The core phenothiazine structure is synthesized through the reaction of a substituted diphenylamine with sulfur.

-

Introduction of the Sulfonamide Group: The phenothiazine nucleus is then subjected to chlorosulfonation, followed by amination with dimethylamine to introduce the dimethylsulfonamide group at the 2-position.

-

Alkylation of the Phenothiazine Nitrogen: The final step involves the alkylation of the nitrogen atom at position 10 of the phenothiazine ring with a 1-(3-chloropropyl)-4-methylpiperazine side chain. This is typically achieved by reacting the phenothiazine intermediate with the alkyl halide in the presence of a strong base, such as sodium amide.

This synthetic approach allowed for the creation of a molecule with a distinct pharmacological profile, characterized by high potency.

Unraveling the Mechanism of Action: Pharmacological Profile

This compound's therapeutic effects in psychosis are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] However, its pharmacological activity is complex, extending to other neurotransmitter systems, which contributes to both its therapeutic efficacy and its side-effect profile.

Receptor Binding Affinity

A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its clinical effects. The following table summarizes the receptor binding affinities (Ki values) of this compound for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

| Receptor Family | Receptor Subtype | This compound Ki (nM) |

| Dopamine | D1 | - |

| D2 | - | |

| D3 | - | |

| D4 | - | |

| Serotonin | 5-HT1A | - |

| 5-HT2A | - | |

| 5-HT2C | - | |

| Adrenergic | α1 | - |

| α2 | - | |

| Histamine | H1 | - |

| Muscarinic | M1 | - |

Dopamine D2 Receptor Signaling Pathway

The antagonism of the D2 receptor by this compound disrupts the downstream signaling cascade initiated by dopamine. This interruption is central to its antipsychotic action.

Dopamine D2 Receptor Signaling Pathway and this compound's Point of Intervention.

Early Pharmacological Screening: Establishing Antipsychotic Potential

Prior to human trials, this compound underwent rigorous preclinical evaluation to characterize its pharmacological effects and compare its potency to existing antipsychotics, primarily chlorpromazine. These studies were instrumental in predicting its clinical utility.